3-(4-Chlorophenyl)-3-cyclopropylpropanoic acid
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Overview
Description
3-(4-Chlorophenyl)-3-cyclopropylpropanoic acid is an organic compound characterized by the presence of a chlorophenyl group and a cyclopropyl group attached to a propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-3-cyclopropylpropanoic acid typically involves the reaction of 4-chlorobenzyl chloride with cyclopropylmethyl magnesium bromide, followed by oxidation to yield the desired product. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and reagents like lithium aluminum hydride (LAH) for reduction steps .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenyl)-3-cyclopropylpropanoic acid undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4).
Reduction: Reduction to alcohols using reagents such as sodium borohydride (NaBH4).
Substitution: Halogenation or nitration reactions facilitated by reagents like bromine (Br2) or nitric acid (HNO3).
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LAH).
Substitution reagents: Bromine (Br2), nitric acid (HNO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
3-(4-Chlorophenyl)-3-cyclopropylpropanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)-3-cyclopropylpropanoic acid involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-(4-Chlorophenyl)-3-hydroxy-2,2-dimethylpropanoic acid: Shares a similar chlorophenyl group but differs in the presence of a hydroxy and dimethyl group.
4-Chlorophenylacetic acid: Contains a chlorophenyl group attached to an acetic acid backbone.
Uniqueness
3-(4-Chlorophenyl)-3-cyclopropylpropanoic acid is unique due to the presence of both a cyclopropyl group and a chlorophenyl group, which confer distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
3-(4-chlorophenyl)-3-cyclopropylpropanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClO2/c13-10-5-3-9(4-6-10)11(7-12(14)15)8-1-2-8/h3-6,8,11H,1-2,7H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLJQXUMSSWCKCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CC(=O)O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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